

Application Notes and Protocols for In Vivo Studies with SDI-118

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Compound of Interest

Compound Name: SDI-118

Cat. No.: B12373101

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Introduction

SDI-118, now known as ABBV-552, is a novel, orally active small molecule that positively modulates the synaptic vesicle glycoprotein 2A (SV2A).[1][2] SV2A is a crucial protein located in the membranes of presynaptic vesicles and plays a significant role in regulating the release of neurotransmitters.[1][3] By modulating SV2A, **SDI-118** is designed to enhance synaptic efficiency and function.[4] This mechanism is being explored for its potential therapeutic benefits in treating cognitive impairment associated with a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and major depressive disorder.[1][5]

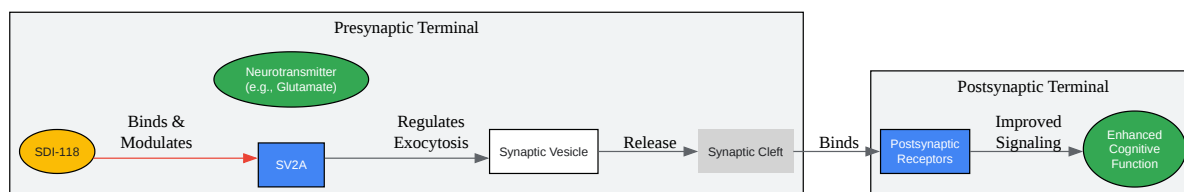
Unlike other SV2A ligands such as levetiracetam, **SDI-118** demonstrates pro-cognitive effects in preclinical animal models without exerting anti-convulsant activity.[1] Following its initial development by UCB Biopharma and Syndesi Therapeutics, the compound is now under development by AbbVie.[2][3] Preclinical safety and toxicology studies have been conducted in rats and dogs.[1]

These application notes provide a detailed overview of the proposed mechanism of action of **SDI-118** and generalized protocols for conducting in vivo studies in rodent models to assess its pro-cognitive effects. It is important to note that specific preclinical data, including detailed protocols and quantitative results for **SDI-118**, have not been made publicly available. The

following protocols are based on standard pharmacological practices for evaluating cognitive enhancers in relevant animal models.

Mechanism of Action

SDI-118 is a high-affinity modulator of SV2A, with a reported half-maximal inhibitory concentration (IC₅₀) of 13 nM in in vitro binding assays.[1] Its mechanism is believed to enhance the efficiency of synaptic transmission, which is often impaired in conditions characterized by cognitive deficits.



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Caption: Proposed mechanism of **SDI-118** action at the synapse.

Pharmacokinetic Profile (Human Data)

While specific animal pharmacokinetic data is not available, human Phase I studies provide valuable insights into the compound's behavior in vivo. This data can help inform dose selection and timing for preclinical experiments.

Parameter	Value	Species	Study Type	Citation
Route of Administration	Oral	Human	Single Ascending Dose	[1]
Tmax (fasting)	~1.5 hours	Human	Single Ascending Dose	[6]
Tmax (fed)	~4.0 hours	Human	Single Ascending Dose	[6]
Terminal Half-life	34 - 50 hours	Human	Single Ascending Dose	[6]
Dose Proportionality	Linear	Human	Single Ascending Dose	[1]
Food Effect	No significant effect on exposure	Human	Single Ascending Dose	[1][7]

Experimental Protocols

The following are generalized protocols for assessing the pro-cognitive effects of a compound like **SDI-118** in rodent models of cognitive impairment. These protocols should be adapted and optimized for specific experimental questions and laboratory conditions.

General Preparation of **SDI-118** for Oral Administration

As **SDI-118** is a small molecule, it may have limited water solubility. A common method for preparing such compounds for oral gavage in rodents is to create a suspension.

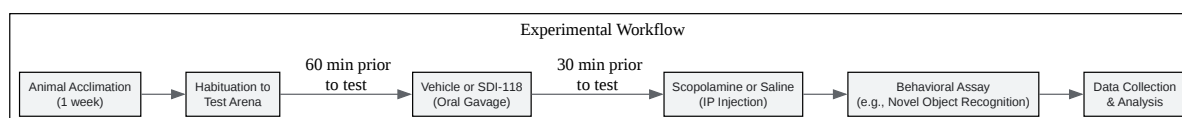
- **Vehicle Selection:** A common vehicle for oral administration of investigational compounds is a 0.5% to 1% solution of methylcellulose in purified water. Other potential vehicles include polyethylene glycol (PEG) solutions or corn oil, depending on the compound's solubility characteristics.
- **Preparation of Suspension:**

- Weigh the required amount of **SDI-118** based on the desired dose (mg/kg) and the number of animals to be dosed.
- Triturate the powder to a fine consistency.
- Gradually add the vehicle while triturating to create a smooth, homogenous suspension.
- Use a magnetic stirrer to keep the suspension uniform during dosing.
- Dose Volume: The administration volume for oral gavage in mice is typically 5-10 mL/kg and in rats is 5 mL/kg. The concentration of the suspension should be calculated accordingly.

Protocol 1: Reversal of Scopolamine-Induced Memory Impairment (Amnesia Model)

This model is used to assess a compound's ability to reverse chemically-induced deficits in short-term memory.

Workflow:



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Caption: Workflow for the scopolamine-induced amnesia model.

Methodology:

- Animals: Male C57BL/6 mice (8-10 weeks old).
- Groups:
 - Group 1: Vehicle (e.g., 0.5% methylcellulose) + Saline

- Group 2: Vehicle + Scopolamine (e.g., 1 mg/kg)
- Group 3: **SDI-118** (low dose) + Scopolamine
- Group 4: **SDI-118** (medium dose) + Scopolamine
- Group 5: **SDI-118** (high dose) + Scopolamine
- Procedure:
 - Administer **SDI-118** or vehicle via oral gavage 60 minutes before the behavioral test.
 - Administer scopolamine or saline via intraperitoneal (IP) injection 30 minutes before the behavioral test.
 - Conduct a cognitive behavioral test such as the Novel Object Recognition (NOR) or Y-maze test.
- Novel Object Recognition (NOR) Test:
 - Habituation: Allow mice to explore an empty arena (e.g., 40x40 cm) for 10 minutes on the day before the test.
 - Training (T1): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
 - Testing (T2): After a retention interval (e.g., 1-2 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes.
 - Data Collection: Record the time spent exploring each object. Calculate the discrimination index: $(\text{Time with Novel Object} - \text{Time with Familiar Object}) / (\text{Total Exploration Time})$.
- Expected Outcome: Scopolamine is expected to impair performance (discrimination index near zero). An effective dose of **SDI-118** should significantly reverse this deficit, resulting in a discrimination index significantly greater than the scopolamine-only group.

Protocol 2: Assessment in a Disease-Relevant Model (e.g., Alzheimer's Disease)

This protocol outlines a chronic dosing study in a transgenic mouse model of Alzheimer's disease to assess effects on long-term memory.

Methodology:

- Animals: Aged (e.g., 9-12 months) transgenic mice modeling aspects of Alzheimer's disease (e.g., 5XFAD or APP/PS1) and wild-type littermate controls.
- Groups:
 - Group 1: Wild-Type + Vehicle
 - Group 2: Transgenic + Vehicle
 - Group 3: Transgenic + **SDI-118** (selected dose)
- Procedure:
 - Administer **SDI-118** or vehicle daily via oral gavage for an extended period (e.g., 4-12 weeks).
 - In the final week of dosing, conduct the Morris Water Maze test to assess spatial learning and memory.
- Morris Water Maze (MWM) Test:
 - Apparatus: A circular pool (e.g., 120 cm diameter) filled with opaque water, with a hidden escape platform submerged just below the surface.[8]
 - Acquisition Phase (e.g., 5 days): Conduct 4 trials per day. In each trial, place the mouse in the water at one of four starting positions. Allow the mouse to search for the platform for 60-90 seconds. Guide the mouse to the platform if it fails to find it.
 - Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow the mouse to swim for 60 seconds.

- Data Collection: Record escape latency and path length during acquisition. During the probe trial, record the time spent in the target quadrant where the platform was previously located.[9][10]
- Expected Outcome: Transgenic mice are expected to show longer escape latencies during acquisition and spend less time in the target quadrant during the probe trial compared to wild-type mice. Chronic treatment with an effective dose of **SDI-118** is hypothesized to improve performance in the transgenic mice, bringing their behavior closer to that of the wild-type controls.

Summary

SDI-118 represents a promising approach for the treatment of cognitive disorders by enhancing synaptic function through the modulation of SV2A. While specific preclinical protocols for this compound are not publicly available, the standardized methodologies presented here provide a robust framework for evaluating its efficacy in vivo. Researchers should focus on well-validated models of cognitive impairment and utilize behavioral assays sensitive to the domains of learning and memory relevant to the human conditions being targeted. Careful consideration of the compound's pharmacokinetic properties will be essential for designing effective dosing regimens.

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